3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA
Overview
Description
3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used in these reactions include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often employ magnetic solid acid nanocatalysts for efficient synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where reagents like sodium hydroxide or potassium carbonate are used.
Condensation: Condensation reactions with aldehydes or ketones can form imines or other condensation products.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA has a wide range of scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial glutamate racemase, which is essential for bacterial cell wall synthesis . Additionally, it may interact with other enzymes and receptors, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to 3-[2-(2-CHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]-1-(4-ISOPROPOXYBENZOYL)THIOUREA include other benzoxazole derivatives such as:
1-(4-chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound also exhibits antimicrobial activity and is a bacterial glutamate racemase inhibitor.
3-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-1-(4-methoxybenzoyl)thiourea: Another benzoxazole derivative with similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzoxazole derivatives .
Properties
IUPAC Name |
N-[[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O3S/c1-14(2)30-17-10-7-15(8-11-17)22(29)28-24(32)26-16-9-12-21-20(13-16)27-23(31-21)18-5-3-4-6-19(18)25/h3-14H,1-2H3,(H2,26,28,29,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCZJYQDCHOLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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